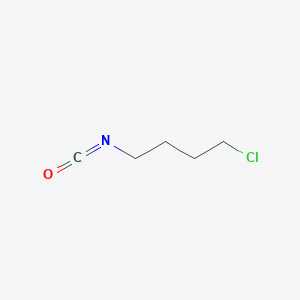
1-Chloro-4-isocyanatobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-isocyanatobutane is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 g/mol It is characterized by the presence of both a chloro and an isocyanato functional group attached to a butane backbone
Vorbereitungsmethoden
1-Chloro-4-isocyanatobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-aminobutane with phosgene (COCl2) under controlled conditions . The reaction typically proceeds as follows:
1-chloro-4-aminobutane+phosgene→this compound+HCl
Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. Alternative methods may include the use of other carbonylating agents or the direct chlorination of 4-isocyanatobutane.
Analyse Chemischer Reaktionen
1-Chloro-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of corresponding substituted products.
Addition Reactions: The isocyanato group can react with nucleophiles like water, alcohols, or amines to form urea, carbamate, or thiocarbamate derivatives.
Polymerization: The isocyanato group can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-isocyanatobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins, through the formation of stable urea linkages.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 1-chloro-4-isocyanatobutane involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity underlies its use in modifying biomolecules and synthesizing various derivatives. The chloro group can also undergo nucleophilic substitution, further expanding its chemical versatility .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-isocyanatobutane can be compared with similar compounds such as butyl isocyanate (C5H9NO) and 1-chloro-4-aminobutane (C4H10ClN). While butyl isocyanate lacks the chloro group, making it less versatile in substitution reactions, 1-chloro-4-aminobutane lacks the isocyanato group, limiting its reactivity towards nucleophiles. The presence of both functional groups in this compound makes it unique and highly reactive .
Eigenschaften
Molekularformel |
C5H8ClNO |
|---|---|
Molekulargewicht |
133.57 g/mol |
IUPAC-Name |
1-chloro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8ClNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChI-Schlüssel |
DLOJFZYDDGVUCK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


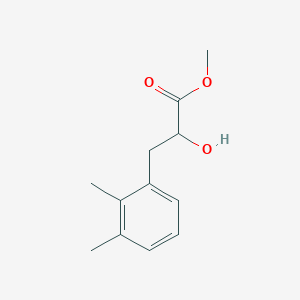
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
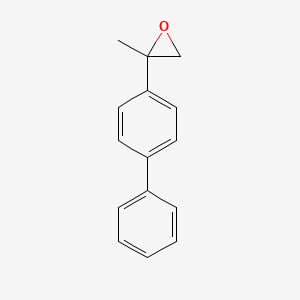
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
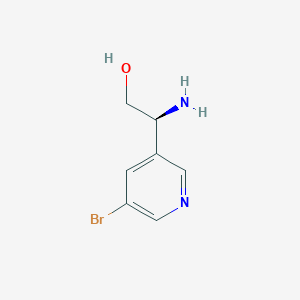
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)

![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

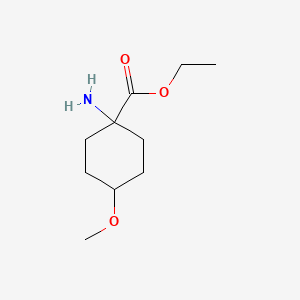
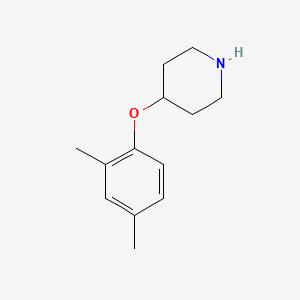
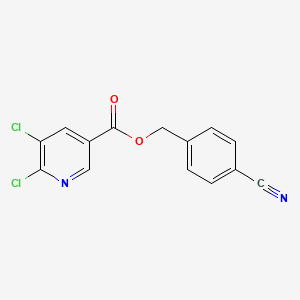
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
